Compound Description: Thiamine, also known as vitamin B1, is an essential nutrient involved in carbohydrate metabolism. It plays a crucial role as a cofactor for enzymes involved in energy production and nerve function. []
Relevance: Research indicates that thiamine can act as a precursor for the formation of (4-amino-2-methylpyrimidin-5-yl)methanol through Maillard-type reactions. These reactions involve the condensation of amino acids or peptides with reducing sugars, leading to the formation of complex flavor compounds. Notably, increasing the thiamine concentration during the Maillard reaction leads to a significant increase in kokumi activity, a taste sensation associated with richness, mouthfulness, and complexity. [] The structural similarity between thiamine and (4-amino-2-methylpyrimidin-5-yl)methanol, particularly the shared pyrimidine ring system, highlights their close relationship. [] Replacing the methyl group at the 2-position of the pyrimidine ring in (4-amino-2-methylpyrimidin-5-yl)methanol with an ethyl group results in the target compound, (4-amino-2-ethylpyrimidin-5-yl)methanol.
4-Methyl-5-thiazoleethanol
Compound Description: 4-Methyl-5-thiazoleethanol is a volatile compound that contributes to the aroma profile of various foods and beverages. It's characterized by its distinctive sulfur-containing heterocyclic thiazole ring. []
Relevance: This compound has been identified alongside (4-amino-2-methylpyrimidin-5-yl)methanol and thiamine as a marker molecule in reaction mixtures exhibiting elevated kokumi activity. [] While its exact contribution to taste enhancement remains under investigation, its presence suggests a potential role in modulating flavor perception, possibly in synergy with other thiamine-derived compounds.
Compound Description: This compound represents a cysteine derivative conjugated to the (4-amino-2-methylpyrimidin-5-yl)methyl moiety through a thioether linkage. It's noteworthy for its confirmed influence on kokumi taste activity. []
Relevance: Sensory studies have established that S-((4-amino-2-methylpyrimidin-5-yl)methyl)-L-cysteine exhibits a taste threshold concentration between 35 and 120 µmol/L, indicating its potent kokumi-enhancing properties. [] This compound serves as a prime example of how structural modifications to (4-amino-2-methylpyrimidin-5-yl)methanol can lead to derivatives with distinct sensory attributes. The target compound, (4-amino-2-ethylpyrimidin-5-yl)methanol, shares the same core structure but with an ethyl group replacing the methyl substituent at the 2-position of the pyrimidine ring.
Compound Description: N-((4-Amino-2-methylpyrimidin-5-yl)methyl)formamide is a formamide derivative of (4-amino-2-methylpyrimidin-5-yl)methanol. []
Relevance: It is found in reaction mixtures alongside (4-amino-2-methylpyrimidin-5-yl)methanol and thiamine that exhibit higher kokumi activity. [] The presence of the formamide group instead of the hydroxyl group distinguishes it from (4-amino-2-ethylpyrimidin-5-yl)methanol.
Compound Description: This compound is characterized by a (4-amino-2-methylpyrimidin-5-yl)methyl moiety linked to a 5-hydroxypentan-2-one unit through a thioether bond. []
Relevance: It has been identified as a taste modulator with a taste threshold concentration ranging from 35 to 120 µmol/L, demonstrating its significant impact on kokumi taste. [] It shares a structural resemblance with (4-amino-2-ethylpyrimidin-5-yl)methanol, highlighting the significance of the pyrimidine and thioether moieties in influencing taste perception.
Compound Description: This compound is notable for its furan ring linked to the pyrimidine ring system of (4-amino-2-methylpyrimidin-5-yl)methanol via a thioether bridge. []
Relevance: Identified as a potent taste modulator, it exhibits a taste threshold concentration between 35 and 120 µmol/L, contributing significantly to the kokumi taste profile. [] The presence of the furan ring and the thioether linkage distinguishes it from (4-amino-2-ethylpyrimidin-5-yl)methanol.
Compound Description: This dipeptide represents a derivative of S-((4-amino-2-methylpyrimidin-5-yl)methyl)-L-cysteine, incorporating an additional glycine residue. []
Relevance: It's recognized for its taste-modulating properties, with a taste threshold concentration falling between 35 and 880 µmol/L. [] This compound demonstrates how extending the peptide chain linked to the (4-amino-2-methylpyrimidin-5-yl)methyl moiety can fine-tune its taste-enhancing effects.
Compound Description: Characterized by a (4-amino-2-methylpyrimidin-5-yl)methyl group attached to a piperazine-2,5-dione moiety through a thiomethyl bridge, this compound displays notable taste-modulating activity. []
Relevance: This compound exhibits a taste threshold concentration between 35 and 880 µmol/L, highlighting its contribution to kokumi taste enhancement. [] The presence of the piperazine-2,5-dione ring system and the thiomethyl linker differentiates it from (4-amino-2-ethylpyrimidin-5-yl)methanol.
Compound Description: This compound closely resembles 3-(((4-amino-2-methylpyrimidin-5-yl)methyl)thio)-5-hydroxypentan-2-one but lacks the hydroxyl group at the 5-position of the pentan-2-one unit. []
Relevance: Similar to its hydroxyl-containing counterpart, this compound exhibits a taste threshold concentration between 35 and 880 µmol/L, indicating its contribution to kokumi taste. []
Compound Description: Distinguished by a furan ring connected to the pyrimidine ring system of (4-amino-2-methylpyrimidin-5-yl)methanol through a thiomethyl linkage, this compound exhibits notable taste-modifying properties. []
Relevance: With a taste threshold concentration ranging from 35 to 880 µmol/L, it plays a significant role in enhancing kokumi taste. [] The presence of the furan ring and the thiomethyl linker distinguishes it structurally from (4-amino-2-ethylpyrimidin-5-yl)methanol.
(4-Amino-2-methylpyrimidin-5-yl)methanethiol
Compound Description: This compound represents the thiol analogue of (4-amino-2-methylpyrimidin-5-yl)methanol, possessing a sulfhydryl group (-SH) instead of a hydroxyl group (-OH). []
Relevance: It is one of the thiamine-derived taste modulators with a taste threshold concentration between 35 and 880 µmol/L. [] The thiol group in place of the hydroxyl group in (4-amino-2-ethylpyrimidin-5-yl)methanol distinguishes the two compounds.
2-Methyl-5-((methylthio)methyl)pyrimidin-4-amine
Compound Description: This compound shares the core structure of (4-amino-2-methylpyrimidin-5-yl)methanol but features a methylthio group (-SCH3) attached to the methylene bridge. []
Relevance: It is identified as a taste modulator exhibiting a taste threshold concentration within the range of 35 to 880 µmol/L, contributing significantly to the perception of kokumi taste. []
Compound Description: ACNU is a water-soluble nitrosourea compound with potent antitumor activity. [, ] It functions as an alkylating agent, interfering with DNA replication and inducing cell death in rapidly dividing cancer cells. [, ]
Relevance: ACNU shares a significant structural similarity with (4-amino-2-ethylpyrimidin-5-yl)methanol, particularly the (4-amino-2-methylpyrimidin-5-yl)methyl moiety. [, ] This shared substructure suggests a potential for analogous synthetic approaches and highlights the versatility of this chemical scaffold in medicinal chemistry. ACNU exhibits strong efficacy against murine L1210 leukemia but is associated with delayed hematological toxicity. []
Compound Description: Chlorozotocin is another nitrosourea-based antitumor agent known for its alkylating properties. [] Unlike ACNU, chlorozotocin exhibits reduced myelotoxicity at therapeutic doses, attributed to the presence of the glucose carrier in its structure. []
Relevance: Although structurally distinct from ACNU and the target compound, chlorozotocin is discussed in the context of its comparative biological and biochemical properties with ACNU. [] The study highlights the impact of structural variations on the pharmacological profile of nitrosourea-based anticancer agents. This comparative analysis provides valuable insights into structure-activity relationships within this class of compounds.
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